molecular formula C6H4F3NO2S B3043741 2,3,5-Trifluorobenzenesulphonamide CAS No. 914637-01-7

2,3,5-Trifluorobenzenesulphonamide

Cat. No.: B3043741
CAS No.: 914637-01-7
M. Wt: 211.16 g/mol
InChI Key: AQXRXUMQOXDPKW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,3,5-Trifluorobenzenesulphonamide consists of a benzene ring with three fluorine atoms and a sulfonamide group attached .

Scientific Research Applications

1. Molecular Structure and Electronic Factors

  • Balancing Steric and Electronic Factors : A study on push-pull benzenes, although not directly on 2,3,5-Trifluorobenzenesulphonamide, offers insights into the importance of balancing steric and electronic factors in molecular structures (Baldridge & Siegel, 1993).

2. Synthesis and Formulations

  • Synthesis of Related Compounds : Research on the synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene, which shares a similar benzene ring structure, highlights the challenges and methodologies in producing such compounds (Boddu, Viswanath, Ghosh, & Damavarapu, 2010).

3. Chemical Properties and Applications

  • Analytical Methods and Thermophysical Properties : Studies also delve into the analytical methods and thermophysical properties of related compounds, which can be relevant for understanding the properties of this compound (Gilson da Silva & Elizabeth da Costa Mattos, 2011).

4. Radiopharmaceutical Research

  • Potential as Radiotracers : Research on derivatives of related compounds, such as Arylpropylsulphonamides, for use as radiotracers in positron emission tomography, suggests possible avenues for the use of this compound in medical imaging and diagnostics (Kronenberg, Drewes, Sihver, & Coenen, 2007).

5. Pharmacological Studies

  • Pharmacological Effects and Mechanisms : While the request excludes drug use and dosage, it's worth noting that related sulphonamide compounds have been studied for their pharmacological properties, offering insights into potential applications of this compound (Lassen, Christensen, Lund, & Squires, 2009).

6. High-Pressure Studies

  • Behavior Under High Pressure : Investigations into the behavior of similar compounds under high pressure could inform the understanding of this compound's properties under extreme conditions (Pravica, Yulga, Tkachev, & Liu, 2009).

7. Electronic Structure Analysis

8. Advanced Material Synthesis

  • Synthesis in Microreactors : The continuous kilogram-scale synthesis of related compounds like 2,4,5-trifluorobromobenzene using microreactors demonstrates advanced techniques that could be applicable to the synthesis of this compound (Deng, Lei, Shen, Chen, & Zhang, 2017).

Mechanism of Action

Target of Action

2,3,5-Trifluorobenzenesulphonamide is a compound that belongs to the class of drugs known as sulfonamides . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, an essential component for the production of DNA in bacteria . By inhibiting this enzyme, sulfonamides prevent the formation of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the formation of folic acid, a crucial component for DNA synthesis . The downstream effect of this inhibition is the prevention of bacterial growth and proliferation .

Pharmacokinetics

Sulfonamides, in general, are known for their good absorption and wide distribution in the body . They are metabolized in the liver and excreted primarily in the urine . These properties contribute to their bioavailability and therapeutic effectiveness .

Result of Action

The molecular effect of this compound’s action is the inhibition of the enzyme dihydropteroate synthetase, leading to the prevention of folic acid synthesis . On a cellular level, this results in the inhibition of bacterial growth and proliferation, as folic acid is essential for DNA synthesis in bacteria .

Action Environment

It is known that various factors can influence the action, efficacy, and stability of drugs, including temperature, ph, and the presence of other substances

Properties

IUPAC Name

2,3,5-trifluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXRXUMQOXDPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401298731
Record name 2,3,5-Trifluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-01-7
Record name 2,3,5-Trifluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Trifluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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